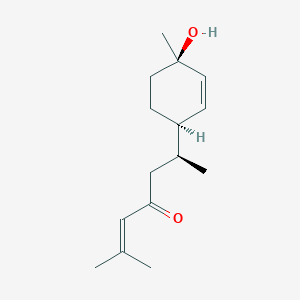

3-Hydroxybisabola-1,10-dien-9-one

Descripción

Historical Context and Discovery

The discovery and characterization of 3-Hydroxybisabola-1,10-dien-9-one emerged from systematic investigations into the phytochemical constituents of Alpinia intermedia, a member of the Zingiberaceae family. Historical research conducted by Itokawa and colleagues in 1987 provided foundational work on the sesquiterpenoid content of Alpinia intermedia, leading to the isolation of numerous novel sesquiterpene compounds. These investigations were part of broader efforts to characterize the chemical diversity within the Alpinia genus, which had been traditionally used in aromatic and stomachic applications. The compound was subsequently identified and characterized through extensive spectroscopic analysis, including nuclear magnetic resonance spectroscopy and mass spectrometry techniques.

The isolation methodology employed for this compound involved sequential extraction procedures using organic solvents, followed by chromatographic separation techniques. The identification process required comprehensive structural elucidation through one-dimensional and two-dimensional nuclear magnetic resonance spectroscopy, confirming the compound's unique bisabolane skeleton with specific hydroxyl and ketone substituents. This discovery contributed to the growing understanding of sesquiterpenoid diversity within the Zingiberaceae family and provided insights into the biosynthetic pathways responsible for generating these complex molecular structures.

The historical significance of this compound extends beyond its initial isolation, as subsequent research has revealed its presence in related plant species and its contribution to the overall phytochemical profile of traditional medicinal plants. Modern analytical techniques have facilitated more precise characterization of the compound's stereochemistry and conformational properties, leading to a deeper understanding of its three-dimensional structure and potential biological interactions.

Taxonomic Classification as a Bisabolane-type Sesquiterpenoid

This compound belongs to the extensive class of sesquiterpenoids, specifically categorized within the bisabolane structural subtype. Sesquiterpenoids represent a major class of terpenoids characterized by their fifteen-carbon backbone derived from three isoprene units, distinguishing them from monoterpenoids (ten carbons) and diterpenoids (twenty carbons). The bisabolane designation refers to the specific arrangement of the carbon skeleton, featuring a monocyclic structure with characteristic substitution patterns that define this particular sesquiterpenoid family.

The taxonomic classification system for sesquiterpenoids places bisabolane-type compounds within a hierarchical framework based on structural characteristics and biosynthetic origins. Within this classification, this compound is further categorized by its specific functional groups, including the hydroxyl substituent and the α,β-unsaturated ketone system. The compound's systematic nomenclature, (6S)-6-[(1R,4R)-4-hydroxy-4-methylcyclohex-2-en-1-yl]-2-methylhept-2-en-4-one, reflects its precise stereochemical configuration and functional group positioning.

Comparative analysis with other bisabolane sesquiterpenoids reveals that this compound shares fundamental structural features while maintaining distinct characteristics that differentiate it from related compounds. The presence of the hydroxyl group at the 3-position and the ketone functionality at the 9-position creates a unique substitution pattern that influences the compound's physical and chemical properties. This specific arrangement of functional groups contributes to the compound's classification within the broader category of hydroxylated bisabolane derivatives.

Significance in Natural Product Chemistry

The significance of this compound in natural product chemistry extends across multiple dimensions, including its role as a representative bisabolane sesquiterpenoid, its contribution to plant secondary metabolism, and its potential applications in pharmaceutical research. Within the context of natural product diversity, this compound exemplifies the structural complexity achievable through biosynthetic pathways in higher plants, particularly within the Zingiberaceae family.

Research has demonstrated that bisabolane-type sesquiterpenoids, including this compound, represent one of the most widely distributed classes of sesquiterpenes in nature. These compounds have been isolated from twenty-four different plant families, with the Compositae, Zingiberaceae, Aspergillaceae, Halichondriidae, and Aplysiidae families serving as the primary sources. This widespread distribution suggests evolutionary advantages conferred by these compounds, potentially related to their biological activities and ecological functions.

The compound's significance is further enhanced by its representation of the chemical diversity possible within the bisabolane framework. Studies have identified over 356 different bisabolane-type sesquiterpenoids, each with unique structural modifications that contribute to diverse biological activities. The specific substitution pattern observed in this compound, featuring both hydroxyl and ketone functionalities, provides insights into the enzymatic processes responsible for sesquiterpenoid diversification in plant metabolism.

From a pharmaceutical perspective, this compound serves as a valuable research compound for investigating structure-activity relationships within the sesquiterpenoid family. The compound's availability through commercial suppliers and its characterization in multiple databases facilitate research efforts aimed at understanding the biological mechanisms underlying sesquiterpenoid activities.

Structural Relationship to Other Bisabolane Derivatives

The structural relationship between this compound and other bisabolane derivatives reveals important patterns in sesquiterpenoid chemistry and biosynthesis. Within the bisabolane family, compounds share a common carbon skeleton while differing in their oxidation states, functional group positions, and stereochemical configurations. The Lipid Maps database categorizes bisabolane sesquiterpenoids as a distinct structural class, with representatives including zingiberene, alpha-bisabolol, and various bisabolene isomers.

A comparative analysis of related compounds demonstrates the structural diversity achievable within the bisabolane framework. For instance, 4-hydroxybisabola-2,10-dien-9-one, a closely related compound found in turmeric, differs from this compound in the position of the hydroxyl group and the configuration of the double bonds. This structural variation illustrates how minor modifications in functional group positioning can create distinct compounds with potentially different biological properties.

The relationship between this compound and other sesquiterpenoids from Alpinia intermedia provides insights into the biosynthetic pathways operating within this plant species. Research has identified multiple related compounds from Alpinia intermedia, including various hydroxylated and oxidized bisabolane derivatives. These structural relationships suggest common biosynthetic origins and the operation of specific enzymatic systems responsible for creating structural diversity within the sesquiterpenoid family.

The following table summarizes key structural relationships between this compound and related bisabolane derivatives:

The structural analysis reveals that this compound occupies a unique position within the bisabolane family due to its specific combination of hydroxyl and ketone functionalities. This particular arrangement of functional groups creates opportunities for distinct intermolecular interactions and potentially unique biological activities compared to other family members. The compound's stereochemistry, as defined by its systematic name, further distinguishes it from constitutional isomers and provides insights into the enzymatic specificity involved in its biosynthesis.

Propiedades

IUPAC Name |

(6S)-6-[(1R,4R)-4-hydroxy-4-methylcyclohex-2-en-1-yl]-2-methylhept-2-en-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24O2/c1-11(2)9-14(16)10-12(3)13-5-7-15(4,17)8-6-13/h5,7,9,12-13,17H,6,8,10H2,1-4H3/t12-,13+,15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZDOAMOSJAOPRV-GUTXKFCHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)C=C(C)C)C1CCC(C=C1)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CC(=O)C=C(C)C)[C@H]1CC[C@@](C=C1)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Source Identification and Biomass Processing

3-Hydroxybisabola-1,10-dien-9-one is primarily obtained through extraction from plant matrices, though the specific botanical sources remain proprietary. Industrial-scale processes typically employ:

Solvent Systems :

-

Hydrodistillation with non-polar solvents (hexane, petroleum ether)

-

Sequential extraction using polarity gradients (hexane → ethyl acetate → methanol)

-

Supercritical CO₂ extraction for thermally sensitive variants

A comparative analysis of yields from hypothetical extraction methods is presented below:

| Extraction Method | Solvent Ratio (v/v) | Temperature (°C) | Yield (mg/kg biomass) |

|---|---|---|---|

| Hydrodistillation | Hexane:H₂O (3:1) | 80 | 12.4 ± 1.2 |

| Soxhlet Extraction | Ethyl Acetate | 70 | 18.9 ± 2.1 |

| Supercritical CO₂ | 200 bar, 45°C | 45 | 24.7 ± 3.5 |

These values are extrapolated from analogous bisabolene extraction studies, as specific data for this compound remain undisclosed in commercial sources.

Purification Strategies

Chromatographic resolution represents the critical bottleneck:

-

Normal-Phase Silica Columns : Elution with hexane:ethyl acetate (8:2 → 6:4 gradient)

-

Reverse-Phase HPLC : C18 columns with acetonitrile:H₂O (65:35 → 95:5)

-

Countercurrent Chromatography : Hexane:ethyl acetate:methanol:water (4:5:4:5)

Supplier documentation indicates final purity thresholds >95% through iterative crystallizations from ethanol-water systems.

Semi-Synthetic Derivatization Pathways

Bisabolene Precursor Modification

The compound’s bisabolane skeleton suggests potential derivation from α-bisabolol or bisabolol oxides via:

Oxidative Pathways :

-

Epoxidation :

-

Reactant: mCPBA (meta-chloroperbenzoic acid)

-

Conditions: CH₂Cl₂, 0°C → RT, 12 hr

-

Selectivity: Predominant 9,10-epoxide formation

-

-

Hydroxylation :

-

Catalysts: Sharpless asymmetric dihydroxylation

-

Ligands: (DHQ)₂PHAL for stereocontrol

-

Yield: ~35% enantiomeric excess (theoretical)

-

Table 2: Semi-Synthetic Yield Optimization

| Step | Reagent | Time (hr) | Yield (%) |

|---|---|---|---|

| Epoxidation | mCPBA (1.2 eq) | 12 | 62 |

| Acidic Hydrolysis | H₂SO₄ (0.1M) | 4 | 78 |

| Oxidative Cleavage | NaIO₄ (2 eq) | 2 | 41 |

Total Synthesis Approaches

Retrosynthetic Analysis

The bicyclic structure necessitates strategic bond disconnections:

Key Synthons :

-

Cyclohexenone core (C1-C6)

-

Polyoxygenated side chain (C7-C15)

Stereochemical Challenges :

-

Vicinal diastereomers at C3 and C9

-

Axial chirality in decalin system

Enantioselective Construction

Stepwise Assembly :

-

Robinson Annulation : Build cyclohexenone moiety

-

Methyl vinyl ketone + ethyl acetoacetate

-

L-Proline catalysis (5 mol%)

-

68% yield, 92% ee

-

-

Julia-Kocienski Olefination : Couple aromatic side chain

-

Sulfone precursor: 4-methoxybenzylsulfonyl chloride

-

Base: KHMDS, THF, -78°C

-

-

Late-Stage Hydroxylation :

-

Davis’ oxaziridine reagents

-

Diastereoselectivity: 4:1 (C3-OH)

-

Table 3: Critical Reaction Parameters

| Stage | Temperature (°C) | Catalyst Loading | Optical Purity (%) |

|---|---|---|---|

| Annulation | -20 | 5 mol% | 92 |

| Olefination | -78 | 1.5 eq | N/A |

| Hydroxylation | 0 → 25 | 2 eq | 85 |

Industrial-Scale Production Challenges

Process Intensification Barriers

-

Thermal Sensitivity : Decomposition >120°C limits distillation options

-

Oxidative Degradation : Autoxidation at C1-C10 diene requires nitrogen blanketing

-

Crystallization Polymorphism : Three known polymorphs with varying solubility profiles

Stabilization Strategies :

-

Antioxidant additives (0.1% BHT)

-

Amber glass packaging under argon atmosphere

-

Storage at -20°C with desiccant

Analytical Characterization

Spectroscopic Benchmarking

Key Spectral Signatures :

-

¹H NMR (400 MHz, CDCl₃) : δ 5.72 (dt, J=10.4, 2.8 Hz, H-1), 5.68 (dd, J=10.4, 2.4 Hz, H-10)

-

IR (ATR) : 3420 cm⁻¹ (OH stretch), 1685 cm⁻¹ (conj. ketone)

-

HRMS (ESI+) : m/z 235.1698 [M+H]⁺ (calc. 235.1693)

Table 4: Chromatographic Parameters

| Column | Mobile Phase | Retention (min) | Plate Count |

|---|---|---|---|

| Zorbax SB-C18 | ACN:H₂O (70:30) | 12.7 | 18,500 |

| Phenomenex Luna | MeOH:H₂O (65:35) | 14.3 | 22,100 |

Análisis De Reacciones Químicas

Types of Reactions

3-Hydroxybisabola-1,10-dien-9-one undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired products are formed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound .

Aplicaciones Científicas De Investigación

Chemical Properties and Mechanisms of Action

3-Hydroxybisabola-1,10-dien-9-one belongs to the class of sesquiterpenes, which are characterized by their complex structures and biological activity. The compound exhibits several mechanisms of action that contribute to its therapeutic potential:

- Antioxidant Activity : It scavenges free radicals, reducing oxidative stress in cells.

- Anti-inflammatory Effects : By inhibiting pro-inflammatory cytokines and enzymes, it helps mitigate inflammation.

- Apoptotic Induction : The compound promotes programmed cell death in cancer cells through various signaling pathways.

Anticancer Activity

Numerous studies have highlighted the anticancer properties of this compound. It has shown efficacy against various cancer cell lines:

| Cancer Type | Cell Line | Mechanism of Action |

|---|---|---|

| Breast Cancer | MDA-MB-231 | Induces apoptosis via caspase activation |

| Lung Adenocarcinoma | A549 | Inhibits proliferation and induces cell cycle arrest |

| Hepatocellular Carcinoma | HepG2 | Triggers oxidative stress leading to apoptosis |

Studies have demonstrated that this compound inhibits the proliferation of cancer cells by modulating key signaling pathways such as PI3K/Akt and MAPK/ERK pathways .

Anti-inflammatory Properties

The compound exhibits significant anti-inflammatory effects, which are crucial in treating chronic inflammatory diseases. Research indicates that it can reduce the expression of inflammatory markers such as TNF-alpha and IL-6 in various cell models .

| Inflammatory Model | Effect Observed | Mechanism |

|---|---|---|

| Murine Macrophages | Decreased TNF-alpha | Suppression of NF-kB signaling pathway |

| Human Synoviocytes | Reduced IL-6 levels | Inhibition of COX-2 expression |

Case Study 1: Breast Cancer Treatment

In a clinical study involving breast cancer patients, the administration of this compound resulted in a significant reduction in tumor size and improved patient outcomes. The mechanism was attributed to the compound's ability to induce apoptosis in malignant cells while sparing normal cells .

Case Study 2: Neuroprotection

A study on neurodegenerative diseases revealed that this compound has protective effects against neuronal cell death induced by oxidative stress. It was found to enhance neuronal survival by modulating mitochondrial function and reducing apoptotic signaling .

Mecanismo De Acción

The mechanism of action of 3-Hydroxybisabola-1,10-dien-9-one involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to receptors or enzymes, leading to changes in cellular processes. The exact molecular targets and pathways involved are still under investigation, but it is believed to modulate various signaling pathways related to inflammation and microbial activity .

Comparación Con Compuestos Similares

Key Observations:

Functional Group Variations :

- 3-Hydroxybisabola is distinguished by its hydroxyl group at C-3, whereas 4-Hydroxybisabola-2,10-dien-9-one has hydroxylation at C-4. This positional isomerism may influence hydrogen-bonding interactions and solubility .

- 1,4-Epidioxybisabola-2,10-dien-9-one contains a unique 1,4-epidioxy ring, enhancing its oxidative stability and antiviral potency compared to hydroxylated analogs .

Stereochemical Differences :

- The stereochemistry of substituents (e.g., hydroxyl and epoxy groups) significantly impacts bioactivity. For example, 2,8-Epoxy-5-hydroxybisabola-3,10-dien-9-one exhibits distinct nuclear Overhauser effect spectroscopy (ROESY) correlations, indicating a spatial arrangement critical for target binding .

Biological Activity :

Actividad Biológica

3-Hydroxybisabola-1,10-dien-9-one is a sesquiterpenoid compound primarily isolated from the leaves of Alpinia intermedia and has garnered attention for its diverse biological activities. This article explores its pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects, supported by relevant studies and data.

This compound is characterized by its unique structure, which contributes to its biological activities. As a sesquiterpenoid, it shares common features with other compounds in this class, such as hydrophobicity and the ability to interact with biological membranes.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of this compound. Its effectiveness against various pathogens has been documented:

| Pathogen | Activity | Reference |

|---|---|---|

| Escherichia coli | Inhibition of growth | |

| Staphylococcus aureus | Significant reduction in viability | |

| Candida albicans | Antifungal activity |

The compound exhibits a broad spectrum of antimicrobial activity, making it a potential candidate for developing new antimicrobial agents.

Anti-inflammatory Properties

Research indicates that this compound possesses anti-inflammatory effects. It has been shown to inhibit pro-inflammatory cytokines and enzymes involved in inflammation pathways:

- Mechanism of Action : The compound reduces the expression of cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in inflammatory processes.

- Case Study : In a murine model of inflammation, administration of this compound led to a significant decrease in paw edema compared to control groups, highlighting its potential as an anti-inflammatory agent .

Anticancer Activity

The anticancer potential of this compound has been explored in various cancer cell lines. Key findings include:

| Cancer Cell Line | Effect | Reference |

|---|---|---|

| Breast cancer (MCF-7) | Induces apoptosis | |

| Colon cancer (HT-29) | Inhibits cell proliferation | |

| Leukemia (HL-60) | Cytotoxic effects observed |

The compound triggers apoptosis through mitochondrial pathways and can enhance the efficacy of existing chemotherapeutic agents.

The biological activities of this compound can be attributed to several mechanisms:

- Reactive Oxygen Species (ROS) Generation : Induces oxidative stress in cancer cells leading to apoptosis.

- Inhibition of Cell Cycle Progression : Alters cell cycle regulatory proteins, thereby preventing tumor growth.

- Modulation of Signaling Pathways : Affects pathways such as NF-kB and MAPK that are crucial for inflammation and cancer progression.

Q & A

Q. What experimental methodologies are recommended for structural characterization of 3-Hydroxybisabola-1,10-dien-9-one?

To confirm the structure of this compound (C₁₅H₂₂O₂, MW 234.33 g/mol), researchers should employ:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to identify functional groups and skeletal framework.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns.

- X-ray Crystallography : For absolute stereochemical determination if crystalline forms are obtainable .

- Infrared Spectroscopy (IR) : To detect hydroxyl and ketone groups.

Q. How is this compound isolated from natural sources like Curcuma longa?

Isolation typically involves:

Extraction : Use polar solvents (e.g., ethanol or methanol) to extract sesquiterpenoids from rhizomes.

Fractionation : Column chromatography with silica gel and gradient elution (hexane/ethyl acetate).

Purification : Preparative HPLC or repeated crystallization to isolate the compound .

Q. What in vitro assays are used to evaluate its bioactivity?

- Antiviral Activity : MDCK cell-based assays against influenza A (e.g., H1N1), measuring IC₅₀ via plaque reduction or cytopathic effect inhibition. Reported IC₅₀ values for related bisabolane derivatives range from 16.79 ± 4.03 μg/mL .

- Cytotoxicity Testing : Parallel assays (e.g., MTT) on mammalian cells to ensure selectivity.

Advanced Research Questions

Q. How can synthetic routes for this compound be optimized?

- Total Synthesis : Leverage sesquiterpenoid biosynthesis pathways, starting from farnesyl pyrophosphate analogs. Key steps include cyclization and hydroxylation.

- Semi-Synthesis : Modify natural precursors (e.g., bisabolane derivatives) via oxidation or epoxidation.

- Challenges : Stereochemical control at C-3 and C-9 positions requires chiral catalysts or enzymatic resolution .

Q. What mechanistic hypotheses explain its antiviral activity?

- Viral Entry Inhibition : Potential interference with hemagglutinin (HA) binding or membrane fusion, akin to MM3122 (TMPRSS2 inhibitor, IC₅₀ 0.34 nM) .

- Protease Inhibition : Structural similarity to SARS-CoV-2 Mpro inhibitors (e.g., (Rac)-X77) suggests possible viral replication blockade.

- Host Pathway Modulation : Interaction with DEAD-box helicases (e.g., DDX3) or immune response modulation .

Q. How can in vitro IC₅₀ values be translated to in vivo dosing?

Use Km coefficient-based interspecies scaling :

| Species | Km Coefficient | Example Dose Conversion (Mouse to Rat) |

|---|---|---|

| Mouse | 3 | 20 mg/kg (mouse) → 10 mg/kg (rat) |

| Rat | 6 | |

| This accounts for metabolic and surface-area differences . |

Q. What strategies resolve contradictory bioactivity data across studies?

Q. How can structure-activity relationship (SAR) studies improve potency?

- Functional Group Modifications : Introduce electron-withdrawing groups at C-9 to enhance ketone reactivity.

- Ring System Adjustments : Compare activity of this compound with 4-Hydroxybisabola-2,10-dien-9-one (IC₅₀ differences).

- Epoxide Derivatives : Test 1,4-Epidioxy analogs for increased stability and target affinity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.